Cas no 854070-55-6 (2-(hydrazinylmethyl)-1,3-benzothiazole)
2-(hydrazinylmethyl)-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- Benzothiazole,2-(hydrazinylmethyl)-
- 1-((benzo[d]thiazol-2-yl)methyl)hydrazine
- 1,3-benzothiazol-2-ylmethylhydrazine
- 2-(hydrazinylmethyl)-1,3-benzothiazole
-
- MDL: MFCD09040664
- Inchi: InChI=1S/C8H9N3S/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5,9H2
- InChI Key: DCQIWIHEHHAEQU-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)N=C(CNN)S2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
2-(hydrazinylmethyl)-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87164-0.05g |
2-(hydrazinylmethyl)-1,3-benzothiazole |
854070-55-6 | 0.05g |
$587.0 | 2023-09-02 | ||
| Enamine | EN300-87164-0.1g |
2-(hydrazinylmethyl)-1,3-benzothiazole |
854070-55-6 | 0.1g |
$615.0 | 2023-09-02 | ||
| Enamine | EN300-87164-0.25g |
2-(hydrazinylmethyl)-1,3-benzothiazole |
854070-55-6 | 0.25g |
$642.0 | 2023-09-02 | ||
| Enamine | EN300-87164-0.5g |
2-(hydrazinylmethyl)-1,3-benzothiazole |
854070-55-6 | 0.5g |
$671.0 | 2023-09-02 | ||
| Enamine | EN300-87164-1.0g |
2-(hydrazinylmethyl)-1,3-benzothiazole |
854070-55-6 | 1.0g |
$871.0 | 2023-02-11 | ||
| Enamine | EN300-87164-2.5g |
2-(hydrazinylmethyl)-1,3-benzothiazole |
854070-55-6 | 2.5g |
$1370.0 | 2023-09-02 | ||
| Enamine | EN300-87164-5.0g |
2-(hydrazinylmethyl)-1,3-benzothiazole |
854070-55-6 | 5.0g |
$2525.0 | 2023-02-11 | ||
| Enamine | EN300-87164-10.0g |
2-(hydrazinylmethyl)-1,3-benzothiazole |
854070-55-6 | 10.0g |
$3746.0 | 2023-02-11 | ||
| Enamine | EN300-87164-1g |
2-(hydrazinylmethyl)-1,3-benzothiazole |
854070-55-6 | 1g |
$699.0 | 2023-09-02 | ||
| Enamine | EN300-87164-5g |
2-(hydrazinylmethyl)-1,3-benzothiazole |
854070-55-6 | 5g |
$2028.0 | 2023-09-02 |
2-(hydrazinylmethyl)-1,3-benzothiazole Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(hydrazinylmethyl)-1,3-benzothiazole
Recent Advances in the Study of 2-(Hydrazinylmethyl)-1,3-benzothiazole (CAS: 854070-55-6) in Chemical Biology and Pharmaceutical Research
2-(Hydrazinylmethyl)-1,3-benzothiazole (CAS: 854070-55-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, particularly in the context of antimicrobial and anticancer therapies. This research brief consolidates the latest findings to provide a comprehensive overview of its current status in the field.
The compound's benzothiazole core is known for its broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The hydrazinylmethyl substituent at the 2-position enhances its reactivity, making it a versatile scaffold for further chemical modifications. Recent synthetic approaches have optimized the yield and purity of 2-(hydrazinylmethyl)-1,3-benzothiazole, enabling more detailed pharmacological evaluations.
In antimicrobial research, 2-(hydrazinylmethyl)-1,3-benzothiazole has demonstrated potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. Mechanistic studies suggest that the compound disrupts bacterial cell membrane integrity and inhibits essential enzymes involved in cell wall biosynthesis. These findings highlight its potential as a lead compound for developing new antibiotics.
In oncology, preliminary in vitro studies have shown that 2-(hydrazinylmethyl)-1,3-benzothiazole exhibits selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers. The compound appears to induce apoptosis through the mitochondrial pathway, as evidenced by caspase activation and cytochrome c release. Additionally, it has been reported to inhibit key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer.
Recent pharmacokinetic studies have also explored the bioavailability and metabolic stability of 2-(hydrazinylmethyl)-1,3-benzothiazole. While the compound shows promising in vitro activity, its in vivo efficacy is limited by rapid metabolism and poor solubility. Researchers are now investigating prodrug strategies and nanoformulations to overcome these challenges and improve its therapeutic potential.
In conclusion, 2-(hydrazinylmethyl)-1,3-benzothiazole (CAS: 854070-55-6) represents a promising candidate for further development in antimicrobial and anticancer therapies. Ongoing research aims to optimize its pharmacological properties and elucidate its precise mechanisms of action. Future studies should focus on translational research to bridge the gap between laboratory findings and clinical applications.
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